molecular formula C12H14N2O B2464729 3-((4-Aminophenyl)amino)cyclohex-2-EN-1-one CAS No. 400873-20-3

3-((4-Aminophenyl)amino)cyclohex-2-EN-1-one

Cat. No.: B2464729
CAS No.: 400873-20-3
M. Wt: 202.257
InChI Key: CZHQFUUVNTVVGB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 3- (4- (phenylamino)phenylamino)cyclohex-2-enone was synthesized by the treatment of 1,3-cyclohexanedione with p-amino diphenylamine . Another method involves the electrochemical cross-dehydrogenation aromatization (ECDA) reaction involving cyclohex-2-enone and amines, culminating in the synthesis of 1,4-phenylenediamine .

Scientific Research Applications

Synthesis of Tetrahydroindazol-4(5H)one and 7-thione

The compound is involved in the synthesis of functionalized enaminones and tetrahydroindazole derivatives, confirming its role in complex organic synthesis processes (Ashry, Awad, & Bdeewy, 2019).

Hydrogen Bonding in Anticonvulsant Enaminones

It plays a role in the crystal structure of anticonvulsant enaminones, indicating its potential in the development of new pharmaceuticals (Kubicki, Bassyouni, & Codding, 2000).

Synthesis of Functionalized Cyclohexene Skeleton

This compound is used in the diastereoselective synthesis of functionalized cyclohexene skeletons, demonstrating its utility in stereoselective organic synthesis (Cong & Yao, 2006).

Corrosion Inhibition Studies

Derivatives of this compound have been studied for their effectiveness as corrosion inhibitors, showcasing its potential in industrial applications (Verma, Quraishi, & Singh, 2015).

Formation of 3-Aminophenols

It contributes to the formation of meta-aminophenols, indicating its relevance in synthetic organic chemistry (Szymor-Pietrzak et al., 2020).

Aza-Claisen Rearrangement Studies

The compound is utilized in the synthesis of unusual heterocycles via aza-Claisen rearrangement, further highlighting its role in chemical synthesis (Majumdar & Samanta, 2001).

Properties

IUPAC Name

3-(4-aminoanilino)cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c13-9-4-6-10(7-5-9)14-11-2-1-3-12(15)8-11/h4-8,14H,1-3,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZHQFUUVNTVVGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC(=O)C1)NC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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